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Compound of Interest

Compound Name: Hydroxy-PEG2-CH2COONa

Cat. No.: B15543934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hydroxy-PEG2-CH2COONa, also known by its IUPAC name sodium 2-[2-(2-

hydroxyethoxy)ethoxy]acetate, is a bifunctional molecule increasingly utilized in the field of

targeted protein degradation. Specifically, it serves as a hydrophilic linker in the synthesis of

Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that

harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins

implicated in various diseases. This guide provides a comprehensive overview of the molecular

properties of Hydroxy-PEG2-CH2COONa, general protocols for its application in PROTAC

synthesis, and the underlying mechanism of action.

Core Molecular Data
A clear understanding of the physicochemical properties of Hydroxy-PEG2-CH2COONa is

fundamental for its application in the rational design of PROTACs. The key molecular data is

summarized below.
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Property Value Source

Molecular Formula C6H11NaO5

Molecular Weight 186.14 g/mol

IUPAC Name
sodium 2-[2-(2-

hydroxyethoxy)ethoxy]acetate

CAS Number 42588-76-1

Synonyms

HO-PEG2-CH2COONa, [2-(2-

Hydroxyethoxy)ethoxy]acetic

acid sodium salt

Role in PROTAC Design and Synthesis
The linker component of a PROTAC is a critical determinant of its biological activity. It bridges

the target protein-binding ligand (the "warhead") and the E3 ubiquitin ligase-binding ligand (the

"anchor"). The length, flexibility, and hydrophilicity of the linker, such as that provided by

Hydroxy-PEG2-CH2COONa, are crucial for the formation of a stable and productive ternary

complex between the target protein, the PROTAC, and the E3 ligase.

The polyethylene glycol (PEG) moiety of Hydroxy-PEG2-CH2COONa imparts several

advantageous properties to a PROTAC molecule:

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous

solubility of the PROTAC, which is often a challenge for these relatively large and complex

molecules.

Improved Cell Permeability: By masking the hydrophobicity of the ligands, PEG linkers can

potentially enhance the passive diffusion of PROTACs across cell membranes.

Optimal Spatial Orientation: The flexibility of the PEG linker allows for the necessary

conformational adjustments to achieve the optimal orientation of the target protein and E3

ligase for efficient ubiquitination.

Experimental Protocols
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While specific protocols are highly dependent on the nature of the warhead and E3 ligase

ligand, the following outlines a general workflow for the synthesis of a PROTAC utilizing a PEG

linker like Hydroxy-PEG2-CH2COONa (in its carboxylic acid form, HO-PEG2-CH2COOH, prior

to deprotonation).

General Synthesis of a PROTAC via Amide Bond
Formation
This protocol describes the coupling of a carboxylic acid-functionalized component with an

amine-functionalized PEG linker, followed by subsequent coupling to the second ligand.

Step 1: Coupling of the First Ligand to the PEG Linker

Activation of the Carboxylic Acid: Dissolve the first ligand containing a carboxylic acid in an

anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or

argon).

Add a peptide coupling reagent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA,

triethylamine) to the solution and stir for 15-30 minutes at room temperature to activate the

carboxylic acid.

Coupling Reaction: To the activated ligand solution, add the amine-functionalized PEG linker

(or vice versa if the functionalities are swapped).

Allow the reaction to proceed at room temperature, typically for several hours to overnight.

Monitor the reaction progress by a suitable analytical technique such as thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous

work-up to remove excess reagents and byproducts. The crude product is then purified,

typically by flash column chromatography.

Step 2: Coupling of the Second Ligand

The purified product from Step 1, which now contains the first ligand attached to the PEG

linker, is then coupled to the second ligand using a similar amide bond formation strategy as

described in Step 1.
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The choice of activating agents and reaction conditions will depend on the specific functional

groups present on the second ligand and the linker-ligand intermediate.

Final Purification: The final PROTAC molecule is purified to a high degree of purity, often

using preparative high-performance liquid chromatography (HPLC). The identity and purity of

the final product should be confirmed by analytical techniques such as LC-MS and NMR

spectroscopy.
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Caption: A generalized workflow for the synthesis and evaluation of a PROTAC utilizing a PEG

linker.

Mechanism of Action: PROTAC-Mediated Protein
Degradation
The ultimate function of a PROTAC is to induce the degradation of a specific target protein.

This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-

proteasome pathway.
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Signaling Pathway Diagram
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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The process can be summarized in the following steps:
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Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target

Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to the

POI. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-

conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is

repeated to form a polyubiquitin chain.

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome,

a large protein complex responsible for degrading unwanted or misfolded proteins.

Recycling: The proteasome unfolds and degrades the target protein into small peptides. The

PROTAC molecule is not degraded in this process and is released to induce the degradation

of another target protein molecule, thus acting catalytically.

Conclusion
Hydroxy-PEG2-CH2COONa is a valuable building block in the development of PROTACs. Its

well-defined structure, hydrophilicity, and bifunctional nature make it a versatile linker for

connecting a wide range of target-binding and E3 ligase-recruiting ligands. The rational

incorporation of such PEG linkers is a key consideration in the design of effective and drug-like

protein degraders. Further research into the optimization of linker length and composition will

continue to be a critical aspect of advancing the field of targeted protein degradation.

To cite this document: BenchChem. [In-Depth Technical Guide: Hydroxy-PEG2-CH2COONa
as a PROTAC Linker]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543934#hydroxy-peg2-ch2coona-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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